Tiamulin-d10 Hydrochloride
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Overview
Description
Tiamulin-d10 Hydrochloride is a deuterated form of Tiamulin, a pleuromutilin antibiotic. This compound is primarily used as an internal standard for the quantification of Tiamulin in various analytical applications, particularly in mass spectrometry. Tiamulin itself is known for its effectiveness against a range of bacterial infections, especially in veterinary medicine .
Mechanism of Action
Target of Action
Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .
Mode of Action
This compound, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .
Pharmacokinetics
Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, this compound effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tiamulin-d10 Hydrochloride interacts with various biomolecules in its biochemical reactions. It undergoes phase I metabolic routes of hydroxylation in the mutilin part (the ring system), S-oxidation, and N-deethylation on the side chain . Among these, 2β- and 8α-hydroxylation and N-deethylation are the main metabolic pathways of this compound in farm animals .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It leads to the formation of physiologically inactive polypeptide chain initiation complexes which readily decompose and do not enter the phase of peptide chain elongation . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the peptidyl transferase in the 50S ribosomal subunit to inhibit protein synthesis . This binding interaction with biomolecules leads to enzyme inhibition, impacting gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, to achieve a 2 log10 ccu equivalents M. gallisepticum reduction, the administered dose is expected to be 45 mg/kg b.w. for treatment of M. gallisepticum infection with an MIC90 of 0.03 μg/mL .
Metabolic Pathways
This compound is involved in several metabolic pathways. As mentioned earlier, it undergoes phase I metabolic routes of hydroxylation in the mutilin part, S-oxidation, and N-deethylation on the side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated precursor, followed by its conversion into Tiamulin-d10. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Common in the modification of the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tiamulin-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Tiamulin.
Biology: Helps in studying the pharmacokinetics and metabolism of Tiamulin in biological systems.
Medicine: Assists in the development of new antibiotics and the study of bacterial resistance mechanisms.
Industry: Used in quality control and assurance processes in pharmaceutical manufacturing.
Comparison with Similar Compounds
Valnemulin: Another pleuromutilin antibiotic with similar antibacterial properties.
Retapamulin: Used in human medicine for topical infections.
Lefamulin: A newer pleuromutilin antibiotic with a broader spectrum of activity.
Uniqueness: Tiamulin-d10 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of Tiamulin is crucial .
Properties
CAS No. |
1322626-74-3 |
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Molecular Formula |
C28H48ClNO4S |
Molecular Weight |
540.266 |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
InChI Key |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Synonyms |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |
Origin of Product |
United States |
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